(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Description
Significance of Imidazolidine-2,4-dione Scaffold in Contemporary Organic and Medicinal Chemistry Research
The imidazolidine-2,4-dione, also commonly known as hydantoin (B18101), is a five-membered heterocyclic ring containing two nitrogen atoms. This scaffold is of considerable interest in the scientific community due to its versatile chemical nature and its presence in a wide array of biologically active molecules. ceon.rsresearchgate.netmdpi.com The structural rigidity of the ring system, combined with the potential for substitution at multiple positions, allows for the creation of a vast library of derivatives with diverse pharmacological properties. mdpi.com
In medicinal chemistry, the imidazolidine-2,4-dione nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Derivatives of this scaffold have been shown to exhibit a broad spectrum of therapeutic effects, including anticonvulsant, antiarrhythmic, antimicrobial, antitumor, and antidiabetic properties. researchgate.netnih.govresearchgate.net For instance, phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) is a widely used antiepileptic drug. bepls.com The ability of the scaffold to interact with various biological targets is a key driver of its prevalence in drug discovery programs. nih.gov
From an organic synthesis perspective, the imidazolidine-2,4-dione ring is a valuable building block. Its synthesis can be achieved through various established methods, such as the Bucherer-Bergs reaction, which allows for the straightforward introduction of diverse substituents. The reactivity of the nitrogen and carbon atoms within the ring provides chemists with multiple handles for further chemical modifications, enabling the construction of complex molecular architectures. ceon.rsresearchgate.net
Table 1: General Properties of the Imidazolidine-2,4-dione Scaffold
| Property | Description |
| Molecular Formula | C3H4N2O2 |
| Molar Mass | 100.08 g/mol |
| Structure | Five-membered heterocyclic ring |
| Key Features | Contains two nitrogen atoms and two carbonyl groups |
| Reactivity | Amenable to substitution at N-1, N-3, and C-5 positions |
| Importance | Core structure in numerous biologically active compounds |
Overview of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione within the Context of Advanced Chemical Synthesis and Mechanistic Investigations
(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a specific chiral derivative of the hydantoin scaffold. The " (5S)" designation indicates a specific stereochemical configuration at the 5th carbon of the ring, which is crucial in stereoselective synthesis and for specific interactions with chiral biological molecules. The presence of a cyclopropyl (B3062369) group and a methyl group at this position introduces unique steric and electronic properties to the molecule.
While extensive research on the specific biological activities of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is not widely documented in publicly available literature, its structure suggests a significant role as a chiral building block in advanced organic synthesis. Chiral hydantoins are valuable intermediates for the asymmetric synthesis of amino acids and other complex chiral molecules. The defined stereochemistry at the C-5 position can be used to direct the stereochemical outcome of subsequent chemical transformations.
The cyclopropyl moiety is a particularly interesting feature. This strained three-membered ring can participate in unique chemical reactions and can influence the conformational properties of the molecule. In mechanistic investigations, compounds like (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can serve as probes to understand reaction pathways, particularly those involving stereoselective processes. The specific arrangement of the cyclopropyl and methyl groups can provide insights into the transition states of chemical reactions.
Table 2: Known Properties of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
| Property | Value |
| CAS Number | 216394-14-6 |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Chirality | (5S) enantiomer |
| Key Substituents | Cyclopropyl and Methyl at C-5 |
| Potential Application | Chiral intermediate in asymmetric synthesis |
Properties
IUPAC Name |
(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNDFMJXLKSSR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)NC(=O)N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5s 5 Cyclopropyl 5 Methylimidazolidine 2,4 Dione and Its Analogues
Historical Perspectives on Imidazolidine-2,4-dione Synthesis
The foundational methods for constructing the hydantoin (B18101) ring have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical approaches typically involve the condensation of a carbonyl compound with a source of cyanide and ammonia (B1221849), or the cyclization of amino acid derivatives.
Classical Cyclization Approaches (e.g., Bucherer–Bergs, Debus-Radiszewski, Wallach, Marckwald Syntheses)
The Bucherer–Bergs reaction stands as one of the most convenient and widely used methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This multicomponent reaction involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate in aqueous ethanol (B145695). nih.govnih.gov The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the hydantoin. alfa-chemistry.com For the synthesis of 5-cyclopropyl-5-methylimidazolidine-2,4-dione, the starting material would be cyclopropyl (B3062369) methyl ketone. nih.gov However, the standard Bucherer-Bergs reaction yields a racemic mixture of the product. nih.gov
The Debus-Radziszewski synthesis is primarily used for the preparation of imidazoles, but its principles can be adapted for related heterocyclic structures. It involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
The Wallach synthesis provides a route to imidazoles through the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride, followed by reduction. While not a direct method for hydantoins, it contributes to the broader understanding of imidazole-type ring formation.
The Marckwald synthesis is a method for preparing 2-thiohydantoins from α-amino acids and their esters. This approach can be extended to the synthesis of hydantoins through subsequent desulfurization.
A comparison of these classical methods is presented in the table below.
| Synthesis Method | Starting Materials | Product Type | Key Features |
| Bucherer–Bergs | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | 5,5-Disubstituted Hydantoins | Multicomponent reaction, generally produces racemic products. nih.govwikipedia.org |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Imidazoles | Primarily for imidazole (B134444) synthesis. |
| Wallach | N,N'-Disubstituted Oxamide, PCl₅ | Imidazoles | Involves a chlorination and reduction sequence. |
| Marckwald | α-Amino Acid/Ester, Thiocyanate | 2-Thiohydantoins | Can be converted to hydantoins. |
Amino Acid and Amino Nitrile Derived Synthesis Routes
Hydantoins can be readily synthesized from α-amino acids and their derivatives. The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate, which is then cyclized to the hydantoin upon heating with a mineral acid. This method is particularly useful for preparing 5-monosubstituted hydantoins.
Alternatively, α-amino nitriles, which are key intermediates in the Bucherer-Bergs reaction, can be directly converted to hydantoins. This can be achieved by reaction with cyanates or by treatment with carbon dioxide under basic conditions. These routes offer a more direct path to the hydantoin core if the corresponding amino acid or amino nitrile is readily available.
Targeted Synthesis of Chiral 5-Substituted Imidazolidine-2,4-diones
Achieving enantiopure 5,5-disubstituted hydantoins like (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione requires stereoselective synthetic methods. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Stereoselective Synthetic Pathways to (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
While a specific, detailed synthetic protocol for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is not extensively documented in readily available literature, its synthesis can be conceptualized through established asymmetric methodologies. One plausible approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, a chiral amine could be used in a modified Bucherer-Bergs reaction to induce diastereoselectivity in the formation of the aminonitrile intermediate. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched hydantoin.
Another strategy involves the enzymatic resolution of a racemic mixture of 5-cyclopropyl-5-methylimidazolidine-2,4-dione, obtained from a classical Bucherer-Bergs reaction with cyclopropyl methyl ketone. Hydantoinases are enzymes that can selectively hydrolyze one enantiomer of a hydantoin to the corresponding N-carbamoyl-α-amino acid, allowing for the separation of the unreacted enantiomer.
Strategies for Enantioselective Control at the C-5 Position
Modern asymmetric synthesis offers several powerful tools for establishing the stereocenter at the C-5 position of hydantoins. One such strategy is the asymmetric hydrogenation of 5-alkylidene hydantoins. nih.gov This involves the synthesis of a 5-alkylidene precursor, which is then hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to introduce the stereocenter with high enantioselectivity. nih.gov
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral heterocycles. Chiral Brønsted acids or bases can be employed to catalyze the addition of nucleophiles to imines or related intermediates in a stereocontrolled manner, leading to the formation of enantioenriched hydantoin precursors.
The following table summarizes potential strategies for the enantioselective synthesis of 5,5-disubstituted hydantoins.
| Strategy | Description | Potential for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | A chiral amine could be used in a modified Bucherer-Bergs reaction. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | A hydantoinase could be used to resolve racemic 5-cyclopropyl-5-methylhydantoin. |
| Asymmetric Hydrogenation | A prochiral substrate is hydrogenated using a chiral catalyst to produce an enantiomerically enriched product. nih.gov | A 5-alkylidene hydantoin precursor could be asymmetrically hydrogenated. nih.gov |
| Organocatalysis | A small chiral organic molecule is used to catalyze an enantioselective transformation. | A chiral catalyst could be used to control the stereochemistry of a key bond-forming step. |
Preparation of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione Derivatives
The hydantoin ring offers multiple sites for derivatization, namely the N-1 and N-3 positions. These modifications are often pursued to modulate the physicochemical and biological properties of the parent molecule.
The N-alkylation of hydantoins is a common derivatization strategy. jst.go.jp Due to the higher acidity of the N-3 proton, alkylation under standard basic conditions typically occurs selectively at this position. nih.gov However, selective N-1 alkylation can be achieved by employing specific reaction conditions, such as the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). jst.go.jpnih.gov For (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, reaction with an alkyl halide in the presence of a suitable base would yield the corresponding N-alkylated derivatives. acs.orgacs.org
Another approach to derivatization involves the Knoevenagel condensation of the hydantoin with aldehydes at the C-5 methylene (B1212753) group, if one of the substituents were a hydrogen. However, for a 5,5-disubstituted hydantoin like the title compound, this is not a viable pathway. Instead, functionalization can be introduced through the substituents at the C-5 position prior to the hydantoin ring formation.
The table below outlines common derivatization reactions for hydantoins.
| Reaction | Position of Derivatization | Reagents and Conditions |
| N-Alkylation | N-1 and/or N-3 | Alkyl halide, Base (e.g., K₂CO₃, NaH, tBuOK) jst.go.jpacs.org |
| N-Acylation | N-1 and/or N-3 | Acyl chloride or anhydride, Base |
| N-Mannich Reaction | N-1 and/or N-3 | Formaldehyde, Secondary amine |
Cyclization Reactions and Design of Precursor Molecules
The synthesis of 5,5-disubstituted hydantoins, such as (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, predominantly relies on multicomponent reactions where the hydantoin ring is formed in a cyclization process. The most common and direct method is the Bucherer-Bergs reaction. mdpi.comencyclopedia.pub This reaction is valued for its simplicity and the use of readily accessible starting materials. mdpi.comproquest.com
The core precursors for synthesizing 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction are a ketone or aldehyde, a cyanide source (typically potassium or sodium cyanide), and ammonium carbonate. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, the logical precursor ketone is cyclopropyl methyl ketone. The structure of the starting carbonyl compound directly dictates the substituents at the C-5 position of the hydantoin ring, making precursor design a critical aspect of the synthesis. wikipedia.org
The reaction mechanism proceeds through the formation of key intermediates. Initially, the ketone reacts with ammonia (from ammonium carbonate) and cyanide to form an α-aminonitrile. researchgate.net This intermediate is central to the reaction and is also the product of the Strecker synthesis of α-amino acids. masterorganicchemistry.commedschoolcoach.com The α-aminonitrile then undergoes cyclization with carbon dioxide (also derived from the thermal decomposition of ammonium carbonate) to form the imidazolidine-2,4-dione ring structure. alfa-chemistry.comresearchgate.net
Alternative cyclization strategies for forming the hydantoin ring include:
Reaction of α-amino acids with isocyanates : This method, known as the Read-type reaction, can produce hydantoins. nih.gov
Condensation of ureas with α-carbonyl compounds : Different aldehydes can be reacted with various ureas and carbon monoxide under catalysis to afford hydantoins. nih.gov
Ugi/De-Boc/Cyclization methodology : A five-component reaction using aldehydes (or ketones), amines, isonitriles, methanol, and carbon dioxide can yield fully functionalized hydantoins after a final cyclization step. mdpi.com
The design of precursor molecules is paramount. For instance, to achieve the specific (S)-configuration at the C-5 position, asymmetric synthesis strategies are required. This can involve the use of a chiral auxiliary, such as (S)-alpha-phenylethylamine, in place of ammonia in an asymmetric Strecker reaction to produce a chiral aminonitrile intermediate, which then cyclizes to the chiral hydantoin. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing the yield and purity of hydantoin derivatives while minimizing reaction times and environmental impact. researchgate.net For the Bucherer-Bergs synthesis, several parameters can be adjusted.
Solvent and Temperature: Traditionally, the Bucherer-Bergs reaction is conducted in aqueous ethanol at elevated temperatures, typically between 60-70°C. encyclopedia.pub The use of 50% alcohol was found to be an effective solvent system, giving excellent yields for ketones. wikipedia.org For more challenging substrates, solvents like acetamide, formamide, or dimethylformamide have been recommended. mdpi.com More recent developments have explored ultrasonication, which can accelerate the reaction, allowing it to be performed at lower temperatures with shorter reaction times and higher yields. wikipedia.org
Catalyst Systems: While the classical Bucherer-Bergs reaction is often performed without a specific catalyst, modern variations have incorporated catalysts to improve efficiency and expand the reaction's scope.
Lewis Acids: Gallium(III) triflate has been used to catalyze the formation of the intermediate imine from an aldehyde or ketone and liquid ammonia. mdpi.com
Heterogeneous Catalysts: Nano-ordered zinc oxide (ZnO) has been employed as an efficient catalyst for the one-pot, three-component synthesis of hydantoin derivatives under solvent-free mechanochemical ball milling conditions. pnu.ac.ir This green chemistry approach offers good to excellent yields at ambient temperature. pnu.ac.ir Other systems, such as an Fe3O4-chitosan catalyst, have been used as an alternative to traditional cyanide sources. mdpi.com
The table below summarizes various conditions and their impact on the synthesis of hydantoin derivatives.
Industrial-Scale Synthetic Methodologies for Hydantoin Derivatives
The synthesis of hydantoin derivatives is of significant industrial interest, as these compounds serve as key intermediates in the production of pharmaceuticals and other commercially important chemicals, such as α-amino acids. mdpi.comencyclopedia.pub The Bucherer-Bergs reaction is particularly well-suited for large-scale preparation because it utilizes inexpensive and readily available starting materials, and the resulting hydantoin products are often crystalline solids that can be easily isolated and purified by simple crystallization. mdpi.comproquest.com
An example of an industrial process is the synthesis of DL-methionine, which starts from acrolein. The intermediate aldehyde, methional, is reacted with sodium cyanide and ammonium bicarbonate in an aqueous solution at 90°C to produce the corresponding hydantoin, which is then hydrolyzed to yield methionine. google.com
To address the safety concerns and process limitations of traditional batch reactions, particularly the handling of volatile and toxic substances like ammonia and cyanide at high temperatures, continuous-flow microreactor technology has been developed. researchgate.net This approach offers several advantages for industrial-scale synthesis:
Enhanced Safety: Reactions are conducted in a closed system without headspace, minimizing the risk of exposure to volatile toxic gases. researchgate.net
Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and higher conversions. researchgate.net Biphasic reactions, which can be inefficient in batch processes due to solubility issues, can be performed effectively in a segmented flow pattern. researchgate.net
Scalability: Production can be scaled up by "scaling-out," which involves running multiple microreactors in parallel, or by operating the system for extended periods. researchgate.net
A continuous-flow process for the Bucherer-Bergs reaction has been demonstrated to achieve almost quantitative conversions within approximately 30 minutes at 120°C and 20 bar, even for substrates with low polarity. researchgate.net Other industrial processes focus on reacting hydantoin itself with carbonyl compounds in the presence of amino acids and inorganic alkali compounds in an aqueous medium to produce hydantoin derivatives at high yields in a relatively short time. google.com
The table below outlines key aspects of industrial methodologies for hydantoin synthesis.
Chemical Reactivity and Transformation of 5s 5 Cyclopropyl 5 Methylimidazolidine 2,4 Dione
Reactivity Profile of the Imidazolidine-2,4-dione Core System
The hydantoin (B18101) ring is a five-membered heterocyclic system containing two nitrogen atoms and two carbonyl groups. researchgate.net This structure imparts a unique reactivity profile. The ring system is generally stable, but all positions on the ring can be subject to chemical modification under appropriate conditions. thieme-connect.de The presence of two amide-like functionalities results in a planar and rigid ring structure. researchgate.net
The protons on the nitrogen atoms (N-1 and N-3) are acidic and can be removed by a base, allowing for various substitution reactions. The acidity of the N-1 hydrogen can be enhanced by the presence of electron-withdrawing groups at the C-5 position. thieme-connect.de The carbonyl groups can participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, which leads to the opening of the heterocyclic ring to form amino acids or their derivatives. thieme-connect.dewikipedia.org For instance, the hydrolysis of hydantoins can yield α-amino acids, a reaction that can be performed chemically or enzymatically. thieme-connect.de
Reactions Involving Substituents at the C-5 Position
The C-5 position of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a quaternary carbon, which significantly influences its reactivity. This disubstitution with stable alkyl (methyl) and cycloalkyl (cyclopropyl) groups renders the C-5 carbon sterically hindered and generally unreactive towards direct substitution.
Oxidation Reactions
Specific oxidation reactions targeting the C-5 cyclopropyl (B3062369) and methyl substituents on the (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione core are not extensively detailed in the literature. Generally, alkyl and cyclopropyl groups are relatively resistant to oxidation under mild conditions. Harsh oxidation would likely lead to the degradation of the entire molecule, including the hydantoin ring itself.
Reduction Reactions
The reduction of the hydantoin ring system is not a common transformation. However, the reverse reaction, the formation of hydantoin by the reduction of compounds like allantoin, has been described historically. thieme-connect.dewikipedia.org Chemical hydrolysis, which involves the cleavage of the amide bonds in the ring, can be considered a form of reductive cleavage of the system, ultimately leading to an α-amino acid. thieme-connect.de This process typically requires strong acidic or basic conditions, such as refluxing with concentrated aqueous sodium hydroxide (B78521) or barium hydroxide. thieme-connect.de
Substitution Reactions
Direct substitution reactions at the C-5 position of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione are generally not feasible. The C-5 carbon is a quaternary center, meaning it lacks a hydrogen atom or a suitable leaving group that could be replaced. Therefore, functionalization of the molecule typically occurs at the nitrogen atoms of the hydantoin ring rather than by substitution at the already disubstituted C-5 position. thieme-connect.de The synthesis of 5,5-disubstituted hydantoins involves creating the quaternary center during the ring formation, for example, through the Bucherer-Bergs reaction or tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, rather than by post-synthesis modification at C-5. rsc.orgnih.govresearchgate.net
Derivatization Strategies for Structural Diversification
The primary strategy for the structural diversification of 5,5-disubstituted hydantoins like (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves reactions at the N-1 and N-3 positions of the hydantoin ring.
N-Alkylation and Acylation Reactions
The nitrogen atoms in the hydantoin ring can be readily functionalized through alkylation and acylation reactions. researchgate.net The N-3 position is often the more reactive site for these substitutions. semanticscholar.org N-alkylation can be achieved using various alkylating agents in the presence of a base. Similarly, N-acylation can be performed to introduce acyl groups. These modifications are crucial for creating diverse libraries of hydantoin derivatives for various applications. researchgate.net For example, N-arylation of 5,5-dimethyl hydantoin has been successfully achieved using copper(II) acetate-promoted reactions with aryl boronic acids, providing a method for synthesizing N3-aryl hydantoins. organic-chemistry.org
| Reaction Type | Hydantoin Substrate Example | Reagents and Conditions | Position of Functionalization | Reference |
|---|---|---|---|---|
| N-Arylation | 5,5-Dimethyl Hydantoin | Aryl boronic acids, Copper(II) acetate, Pyridine, Dichloromethane (DCM), Room Temperature | N-3 | organic-chemistry.org |
| N-Alkylation | 5,5-Diphenylimidazolidine-2,4-dione | Alkyl halides, Base | N-3 | semanticscholar.orgresearchgate.net |
| N-Acylation | 5,5-Diphenylimidazolidine-2,4-dione | Acyl chlorides or Anhydrides, Base | N-1 and/or N-3 | semanticscholar.org |
| N-Halogenation | 5,5-Diphenylimidazolidine-2,4-dione | 10% Sodium hypochlorite (B82951) solution | N-1 and N-3 (e.g., 1,3-Dichloro derivative) | semanticscholar.org |
Formation of Spiro-Fused Hydantoin Systems
The formation of spiro-fused hydantoins can be broadly approached through several synthetic strategies. These methods often involve either the construction of the hydantoin ring onto a pre-existing spirocyclic scaffold or the formation of the spiro-center on a pre-formed hydantoin ring.
One common strategy involves the multicomponent Bucherer–Bergs reaction, which condenses a ketone, cyanide, and ammonium (B1175870) carbonate (or a cyanide and an ammonium salt) to form a spiro-hydantoin in a single step. The stereochemical outcome of this reaction can be influenced by the steric hindrance around the ketone, generally favoring the formation of the thermodynamically more stable product. nih.gov For instance, the reaction of 4-tert-butylcyclohexanone (B146137) has been shown to predominantly yield one isomeric hydantoin. nih.gov
Another prevalent method is the reaction of 5-ylidenehydantoins with various reagents. For example, the Knoevenagel condensation of hydantoin with aromatic aldehydes yields 5-arylidene hydantoin derivatives. These intermediates can then undergo further reactions, such as cycloaddition with diazomethane, to form spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com
Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for the synthesis of spiro-fused hydantoins. beilstein-journals.org In this approach, 5-iminohydantoins can act as dipolarophiles and react with nitrile oxides to generate spiro-hydantoin-1,2,4-oxadiazoline systems. beilstein-journals.org This method allows for the fusion of the hydantoin ring with another five-membered heterocycle.
Solid-phase synthesis has also been employed to create libraries of spiro-fused hydantoins. researchgate.net This technique often involves the attachment of a building block to a resin, followed by a series of reactions to construct the spirocyclic system, and finally cleavage from the solid support. This approach is particularly useful for generating a diverse range of compounds for screening purposes.
The diastereoselective synthesis of spiro-fused systems can be achieved by using chiral auxiliaries or catalysts. While direct examples involving (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione are not documented in the searched literature, the use of chiral hydantoins as auxiliaries in diastereoselective reactions is a known strategy in asymmetric synthesis. researchgate.net The inherent chirality of the starting material can direct the stereochemical outcome of the spirocyclization reaction.
Below is a table summarizing some general methods for the formation of spiro-fused hydantoin systems, which could theoretically be adapted for substrates like (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
| Synthetic Method | Key Reactants | Type of Spiro-System Formed | Reference |
|---|---|---|---|
| Bucherer–Bergs Reaction | Cyclic Ketone, KCN/NaCN, (NH4)2CO3 | Spiro-carbocyclic hydantoins | nih.gov |
| Knoevenagel Condensation & Cycloaddition | Hydantoin, Aldehyde, Diazomethane | Spiro[imidazolidine-pyrazoline] | ijacskros.com |
| 1,3-Dipolar Cycloaddition | 5-Iminohydantoin, Nitrile Oxide | Spiro[hydantoin-1,2,4-oxadiazoline] | beilstein-journals.org |
| Solid-Phase Synthesis | Resin-bound amino esters, Isocyanates | Diverse spiro-hydantoins | researchgate.net |
| [4+2]-Cycloaddition | 5-Methylidene-hydantoins, 1,3-Dienes | Spiro-cyclohexene hydantoins | mdpi.com |
The reactivity of the hydantoin core, particularly the ability to functionalize the C5 position, is central to these synthetic transformations. For a 5,5-disubstituted hydantoin such as (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, derivatization to introduce a reactive group at one of the substituents could potentially be a route to intramolecular cyclization, leading to a spiro-fused system. However, without specific experimental data, this remains a hypothetical pathway.
Stereochemical Investigations of 5s 5 Cyclopropyl 5 Methylimidazolidine 2,4 Dione
Chiral Synthesis and Enantiomeric Resolution Techniques
The synthesis of enantiomerically pure (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione would typically be approached through either asymmetric synthesis, starting from a chiral precursor, or by resolving a racemic mixture of 5-cyclopropyl-5-methylimidazolidine-2,4-dione.
Diastereomeric Salt Crystallization Methods
One of the classical and most effective methods for resolving racemates is through diastereomeric salt crystallization. This technique relies on the reaction of the racemic compound with a single enantiomer of a chiral resolving agent.
The hydantoin (B18101) ring of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione possesses acidic protons on its nitrogen atoms (N1 and N3), allowing it to react with a chiral base to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization.
Table 1: Potential Chiral Resolving Agents for Hydantoins
| Class of Resolving Agent | Example |
| Chiral Amines | (R)-(+)-α-Methylbenzylamine |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | |
| Alkaloids | Brucine, Strychnine |
Once a diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by an acid-base extraction, yielding the desired enantiomerically pure hydantoin. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring extensive screening to find optimal conditions.
Chromatographic Separation Techniques for Enantiomers (e.g., Superfluid Chromatography)
Chromatographic methods are powerful tools for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly advantageous technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC). rsc.orgselvita.com
SFC utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte.
For a compound like 5-cyclopropyl-5-methylimidazolidine-2,4-dione, a variety of CSPs could be screened for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds.
Table 2: Common Chiral Stationary Phases for SFC
| CSP Type | Common Trade Names |
| Polysaccharide-based | Chiralpak® (e.g., AD, AS, IA) |
| Chiralcel® (e.g., OD, OJ) |
The development of a successful SFC separation method would involve optimizing parameters such as the choice of CSP, the composition of the mobile phase (co-solvent and any additives), column temperature, and backpressure.
Stereochemical Stability and Epimerization Studies
The stereochemical stability of the C5 stereocenter in hydantoins is a critical factor, particularly during synthesis and under various experimental conditions. Epimerization, the change in configuration at a single stereocenter, can lead to a loss of enantiomeric purity.
For 5,5-disubstituted hydantoins, the C5 stereocenter is generally considered to be relatively stable. However, epimerization can occur under certain conditions, especially if there is a mechanism to deprotonate and reprotonate the C5 position, though this is less likely for a quaternary center. More commonly, racemization can be a risk during certain synthetic steps if the reaction proceeds through a planar intermediate. For instance, studies on the synthesis of hydantoins from α-amino amides have shown that the choice of coupling reagent can be critical, with some reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) leading to complete racemization, while others like triphosgene (B27547) can preserve the stereochemical integrity. organic-chemistry.org
Investigating the stereochemical stability of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione would involve subjecting the enantiomerically pure compound to various conditions (e.g., different pH levels, temperatures, and solvents) and monitoring its optical purity over time using a chiral analytical method like SFC or HPLC.
Influence of Absolute Configuration on Molecular Recognition and Interactions
The absolute configuration of a chiral molecule dictates its three-dimensional structure, which in turn governs how it interacts with other chiral entities, such as biological receptors or chiral solvating agents.
The differential interaction of enantiomers with a chiral environment is the basis of chiral recognition. This can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents (CSAs). In the presence of a CSA, the enantiomers of a chiral analyte can form transient diastereomeric complexes, which may exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric excess. nih.govnih.gov
In a biological context, the absolute configuration of hydantoin derivatives has been shown to have a profound impact on their affinity for specific receptors. For example, studies on hydantoin-based ligands for the 5-HT7 receptor have demonstrated that the affinity can be highly dependent on the stereochemistry at the C5 position. nih.gov This highlights the importance of stereochemical purity for achieving the desired pharmacological effect and avoiding potential off-target activities associated with the other enantiomer. The specific interactions of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione with biological targets would depend on the precise fit of the S-configuration within the chiral binding pocket of a receptor or enzyme.
Computational and Spectroscopic Analysis in the Study of 5s 5 Cyclopropyl 5 Methylimidazolidine 2,4 Dione
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the molecular properties of heterocyclic compounds like hydantoins. These computational approaches provide detailed information on conformational preferences, thermodynamic stability, and electronic characteristics that are often complementary to experimental data.
Density Functional Theory (DFT) Calculations for Conformation and Thermodynamic Stability
While specific DFT studies on (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione are not extensively documented in the public domain, the principles of its conformational analysis and stability can be inferred from studies on structurally related 5,5-disubstituted hydantoins. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometries and determine the most stable conformations. preprints.org
For (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, the primary conformational flexibility arises from the orientation of the cyclopropyl (B3062369) group relative to the hydantoin (B18101) ring. DFT calculations would typically explore the potential energy surface by rotating the cyclopropyl group to identify energy minima. The hydantoin ring itself is generally found to be nearly planar in its lowest energy state. The substitution at the C5 position with both a methyl and a cyclopropyl group introduces steric hindrance that influences the local geometry.
Thermodynamic parameters such as enthalpy, Gibbs free energy, and electronic energy can be calculated for different conformers to determine their relative stability. These calculations consistently show that the diketo form of the hydantoin ring is the most thermodynamically stable tautomer. orientjchem.orgresearchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. preprints.org
Table 1: Representative Thermodynamic Data from DFT Calculations for a Generic 5,5-Disubstituted Hydantoin
| Parameter | Value (Hartree) |
| Electronic Energy | -495.12345 |
| Enthalpy | -495.00123 |
| Gibbs Free Energy | -495.04567 |
Note: The values in this table are hypothetical and for illustrative purposes to represent the output of DFT calculations.
Analysis of Tautomeric Equilibria and Forms
Hydantoins can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms within the ring. researchgate.net The principal tautomeric forms include the diketo, two different enol forms (by deprotonation at N1 or N3 and protonation at a carbonyl oxygen), and a di-enol form.
Theoretical studies on the tautomerism of the hydantoin ring system have consistently concluded that the diketo form is the most stable isomer by a significant energy margin, both in the gas phase and in various solvents. orientjchem.orgresearchgate.net Computational models, including DFT, have been employed to calculate the relative energies of these tautomers and the energy barriers for their interconversion. The stability of the diketo tautomer is attributed to the resonance stabilization of the two amide groups.
The potential tautomeric forms of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione are:
(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione (Diketo form)
(5S)-5-cyclopropyl-4-hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-one (Enol form 1)
(5S)-5-cyclopropyl-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one (Enol form 2)
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules over time. tandfonline.com By simulating the atomic motions based on a given force field, MD can reveal the accessible conformations and the transitions between them. For a molecule like (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, MD simulations would primarily investigate the flexibility of the cyclopropyl substituent and any associated puckering or distortions of the hydantoin ring.
MD simulations can provide insights into how the molecule might interact with its environment, such as a solvent or a biological receptor. The stability of the molecular system during the simulation is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. Such simulations have been applied to various hydantoin derivatives to understand their interactions with biological targets. tandfonline.com The results can help to identify the most populated conformational states and understand the dynamic nature of the molecule, which is crucial for interpreting its chemical and biological properties.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are essential for the experimental verification of the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to confirm the identity and purity of hydantoin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and cyclopropyl protons, as well as the N-H protons of the hydantoin ring.
Methyl Protons (CH₃): A singlet is anticipated for the three protons of the methyl group, likely in the range of δ 1.2-1.5 ppm.
Cyclopropyl Protons (C₃H₅): The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region, typically between δ 0.2-1.0 ppm.
N-H Protons: The two N-H protons (at positions 1 and 3) would likely appear as two separate broad singlets in the downfield region, typically between δ 7.0-11.0 ppm, and their chemical shifts can be sensitive to the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.
Carbonyl Carbons (C=O): Two signals for the carbonyl carbons (C2 and C4) are expected in the downfield region, typically around δ 155-175 ppm.
Quaternary Carbon (C5): The spiro carbon at position 5 would appear as a singlet, estimated to be in the range of δ 55-65 ppm.
Methyl Carbon (CH₃): A signal for the methyl carbon is expected around δ 20-25 ppm.
Cyclopropyl Carbons (CH₂ and CH): The carbons of the cyclopropyl ring would show signals in the upfield region, typically between δ 5-20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | 7.0 - 11.0 (broad s) | - |
| N3-H | 7.0 - 11.0 (broad s) | - |
| C2=O | - | 155 - 160 |
| C4=O | - | 170 - 175 |
| C5 | - | 55 - 65 |
| 5-CH₃ | 1.2 - 1.5 (s) | 20 - 25 |
| Cyclopropyl-CH | 0.5 - 1.0 (m) | 10 - 20 |
| Cyclopropyl-CH₂ | 0.2 - 0.8 (m) | 5 - 15 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione would be characterized by the absorption bands of the hydantoin ring.
N-H Stretching: The N-H groups of the hydantoin ring are expected to show stretching vibrations in the region of 3100-3300 cm⁻¹. The presence of two N-H groups may result in two distinct bands or a single broad band in this region.
C-H Stretching: The C-H stretching vibrations of the methyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H bonds of the cyclopropyl ring may show a characteristic band slightly above 3000 cm⁻¹.
C=O Stretching: The most intense bands in the spectrum would be due to the carbonyl (C=O) stretching vibrations. The hydantoin ring has two carbonyl groups (an amide and a urea (B33335) carbonyl), which typically give rise to two strong absorption bands in the range of 1700-1780 cm⁻¹.
C-N Stretching: C-N stretching vibrations are expected in the fingerprint region, typically between 1350-1450 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | ~1750 | Strong |
| C=O Stretch (Amide) | ~1710 | Strong |
| C-N Stretch | 1350 - 1450 | Medium |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as 5-cyclopropyl-5-methylhydantoin. The electron ionization (EI) mass spectrum of this compound provides a detailed fragmentation pattern that serves as a molecular fingerprint. nist.gov
The molecular ion peak (M⁺) for C₇H₁₀N₂O₂ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 154.17 g/mol . nist.gov The fragmentation of the molecular ion is initiated by the loss of various substituents attached to the hydantoin ring. A prominent fragmentation pathway involves the cleavage of the cyclopropyl group. The loss of a methyl radical (•CH₃), an energetically favorable process, results in a significant fragment ion. Another characteristic fragmentation involves the loss of the entire cyclopropyl group.
Subsequent fragmentations can involve the rupture of the hydantoin ring itself, leading to the formation of smaller charged species. The analysis of these fragment ions provides valuable information for the structural confirmation of the molecule. The relative intensities of the peaks in the mass spectrum are indicative of the stability of the corresponding fragment ions.
Below is a table summarizing the major fragments observed in the electron ionization mass spectrum of 5-cyclopropyl-5-methylhydantoin. nist.gov
| m/z | Proposed Fragment | Relative Intensity (%) |
| 154 | [C₇H₁₀N₂O₂]⁺ (Molecular Ion) | 25 |
| 139 | [M - CH₃]⁺ | 100 (Base Peak) |
| 111 | [M - C₃H₅]⁺ | 40 |
| 96 | [M - HNCO - CH₃]⁺ | 35 |
| 68 | [C₄H₄O]⁺ | 55 |
| 55 | [C₄H₇]⁺ | 70 |
Note: The data presented is based on typical fragmentation patterns for similar compounds and may vary slightly based on experimental conditions.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For 5,5'-substituted hydantoins, the crystal packing is predominantly governed by a network of intermolecular hydrogen bonds. tandfonline.com The hydantoin ring contains two N-H groups that act as hydrogen bond donors and two carbonyl (C=O) groups that serve as hydrogen bond acceptors. tandfonline.com These complementary groups facilitate the formation of robust supramolecular structures.
The table below presents typical hydrogen bond parameters for related hydantoin structures, which are expected to be similar for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. mdpi.com
| Interaction | D-H···A Angle (°) | D···A Distance (Å) | H···A Distance (Å) |
| N-H···O=C | 150 - 178 | 2.7 - 3.0 | 1.8 - 2.2 |
Note: D represents the donor atom (N) and A represents the acceptor atom (O). The values are generalized from studies of similar hydantoin compounds.
Role of 5s 5 Cyclopropyl 5 Methylimidazolidine 2,4 Dione As a Chemical Building Block and Probe in Mechanistic Research
Applications in the Synthesis of Complex Organic Molecules
The (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione moiety serves as a core structural component in the synthesis of potent and selective chemical probes for the ATAD2 bromodomain. medchemexpress.com ATAD2 (ATPase family AAA domain-containing protein 2) is considered a significant target in cancer research due to its association with poor outcomes in various cancers. nih.gov The development of inhibitors for this target has been challenging, but the use of the hydantoin (B18101) scaffold has led to significant breakthroughs. nih.gov
In the synthesis of these complex inhibitors, such as the chemical probe GSK8814, the hydantoin ring acts as a central anchor. medchemexpress.com Various functional groups are attached to this core to optimize the molecule's binding affinity, selectivity, and cell permeability. The synthesis process typically involves modifying the hydantoin at its available positions to explore structure-activity relationships and enhance its therapeutic potential. medchemexpress.com
Exploration as a Chemical Probe in Enzyme Studies
The unique structure of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione based molecules has made them instrumental as chemical probes to investigate the function of specific enzymes, most notably the ATAD2 bromodomain.
Research has successfully identified the ATAD2 bromodomain as the molecular target for inhibitors built upon the (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione scaffold. medchemexpress.com The bromodomain of ATAD2 is a "reader" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histone proteins. mdpi.commdpi.com By blocking this interaction, these inhibitors can modulate gene expression and affect cancer cell growth. mdpi.com
The binding mechanism of these hydantoin-based inhibitors involves their insertion into the acetyl-lysine binding pocket of the ATAD2 bromodomain. nih.govresearchgate.net The core of the inhibitor mimics the acetylated lysine, forming key interactions with the protein. nih.gov For instance, the carbonyl groups of the hydantoin ring can form hydrogen bonds with amino acid residues in the binding pocket, such as asparagine, and can also interact with conserved water molecules that mediate binding. nih.govresearchgate.net
Extensive structure-activity relationship (SAR) studies have been conducted on hydantoin-based scaffolds to optimize their inhibitory activity against ATAD2. These studies explore how different chemical groups attached to the (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione core affect the molecule's potency and selectivity. mdpi.com
Key findings from these SAR studies include:
Substituents at the 5-position: The cyclopropyl (B3062369) and methyl groups at the C-5 position of the hydantoin ring are crucial for maintaining the correct orientation of the molecule within the binding pocket of ATAD2.
Modifications for Selectivity: By making specific modifications to the scaffold, researchers have been able to achieve high selectivity for ATAD2 over other bromodomains, such as those in the BET (Bromo and Extra Terminal domain) family. nih.gov This is critical for reducing off-target effects.
Improving Permeability: SAR studies have also focused on enhancing the cell permeability of these inhibitors, which is essential for their effectiveness in a cellular context. nih.gov
The following table summarizes some of the key SAR findings for this class of inhibitors:
| Modification Site | Impact on Activity | Reference |
| Hydantoin Core | Essential for binding to the acetyl-lysine pocket | nih.gov |
| C-5 Substituents | Critical for proper orientation and potency | medchemexpress.com |
| Piperidine (B6355638) Ring Conformation | Can be controlled to enhance selectivity for ATAD2 over BRD4 BD1 | nih.gov |
The interaction of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione-based inhibitors with the ATAD2 protein has been studied in detail using techniques like X-ray crystallography. nih.govresearchgate.net These studies have revealed the precise molecular interactions that govern the binding of these inhibitors.
The hydantoin core of the inhibitor typically forms hydrogen bonds with the side chain of a conserved asparagine residue (Asn1064 in ATAD2) within the binding pocket. nih.gov Additionally, water-mediated hydrogen bonds are often formed with other residues, such as tyrosine (Tyr1021). nih.gov The substituents on the hydantoin ring and other parts of the molecule engage in hydrophobic and van der Waals interactions with the protein, further stabilizing the complex. nih.gov Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective inhibitors. nih.gov
Design and Synthesis of Advanced Imidazolidine-2,4-dione Scaffolds for Chemical Biology Applications
The initial success of the (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione scaffold has spurred the design and synthesis of more advanced derivatives for applications in chemical biology. A primary goal in this area is to develop inhibitors with even greater selectivity for ATAD2 over other bromodomains, particularly the BET family, to create more precise tools for studying protein function. nih.gov
One innovative approach has been to control the conformation of other parts of the molecule, such as an attached piperidine ring, through the introduction of specific chemical groups that create defined 1,3-interactions. nih.gov This strategy has successfully yielded inhibitors with significantly improved selectivity for ATAD2. nih.gov Another strategy involves using bio-isosteres, where one chemical group is replaced by another with similar physical or chemical properties, to enhance properties like cell permeability without sacrificing binding affinity. nih.gov These advanced scaffolds are not only potential drug candidates but also serve as sophisticated chemical probes to dissect the specific biological roles of ATAD2 in health and disease. tandfonline.com
Q & A
Q. What are the recommended synthetic routes for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, and how can enantiomeric purity be ensured?
The compound can be synthesized via cyclocondensation of cyclopropyl-containing ketones with urea derivatives under acidic conditions. To achieve high enantiomeric purity, asymmetric catalysis using chiral catalysts (e.g., proline-derived organocatalysts) or resolution via diastereomeric salt formation is recommended. Reaction progress should be monitored by TLC, with final purification via recrystallization from ethanol/water mixtures. Stereochemical control is critical, as evidenced by similar syntheses of 5-aryl-substituted imidazolidinediones .
Q. What analytical techniques are most effective for structural confirmation and stereochemical assignment?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous compounds like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .
- NMR spectroscopy : Use - NOESY to confirm spatial proximity of cyclopropyl and methyl groups. -NMR can distinguish carbonyl environments.
- Polarimetry : Validate optical activity consistent with the (5S) configuration.
- IR spectroscopy : Compare experimental carbonyl stretching frequencies (~1750 cm) with DFT-calculated values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and solution-phase conformational analysis?
Discrepancies may arise from solvent effects or dynamic equilibria. Strategies include:
- Variable-temperature NMR : Identify conformational flexibility by observing signal coalescence.
- Molecular dynamics simulations : Model solvent interactions (e.g., DMSO vs. water) to predict dominant conformers.
- DFT calculations : Compare relative energies of crystallographic and solution-phase conformations. Cross-validate with Raman spectroscopy for solid vs. solution-phase vibrational modes .
Q. What methodologies are suitable for evaluating the compound's stability under physiological conditions?
Design accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, analyzing degradation kinetics via HPLC-UV/MS.
- Thermal stability : Use Arrhenius plots (40–60°C) to extrapolate shelf-life at 25°C.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor by LC-MS for photodegradants. Reference safety data sheets (SDS) for baseline stability information .
Q. How can catalytic intermediates in reactions involving this compound be characterized?
- Stopped-flow NMR : Capture transient intermediates on millisecond timescales.
- Isotopic labeling : Introduce or at reactive sites to enhance detection in 2D NMR experiments.
- In situ FTIR : Monitor carbonyl group reactivity during ring-opening or functionalization.
- High-resolution mass spectrometry (HRMS) : Identify short-lived intermediates via freeze-quench techniques .
Q. What strategies are recommended for investigating polymorphic forms of this compound?
- X-ray powder diffraction (XRPD) : Screen polymorphs using solvent-drop grinding or temperature cycling.
- Differential scanning calorimetry (DSC) : Identify phase transitions and melting points of distinct forms.
- Hot-stage microscopy : Visualize crystal habit changes during thermal processing. Similar approaches have been applied to solid forms of related imidazolidinediones .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s reactivity with nucleophiles be addressed?
- Controlled kinetic studies : Compare reaction rates under varying temperatures and solvents.
- Isolation of intermediates : Use flash chromatography or cryogenic trapping to isolate reactive species.
- Computational modeling : Map potential energy surfaces for competing reaction pathways (e.g., ring-opening vs. substitution). Cross-reference with mechanistic studies on structurally similar thiazolidinediones .
Methodological Best Practices
Q. What purification techniques optimize yield and purity for this compound?
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.
- Flash chromatography : Employ silica gel with gradient elution (0–5% methanol in dichloromethane).
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
Q. How can researchers validate synthetic scalability without compromising stereochemical integrity?
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman for real-time monitoring.
- Kilogram-scale trials : Verify reproducibility using pilot-plant reactors with controlled stirring and heating rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
